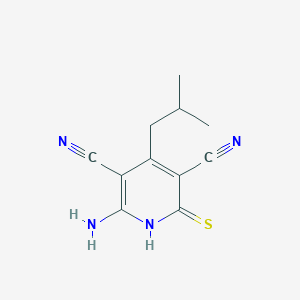
N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromine atom, a methyl group, and a methoxy group attached to a phenyl ring, making it a substituted acetamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:
Acylation Reaction: The starting material, 4-bromo-2-methylaniline, undergoes an acylation reaction with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired acetamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products include substituted amines or thiols.
Oxidation: Products include N-oxides.
Reduction: Products include primary or secondary amines.
Hydrolysis: Products include carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromo-2-methylphenyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
N-(4-bromo-2-methylphenyl)-2-(2-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is unique due to the specific combination of substituents on the phenyl rings. The presence of both bromine and methoxy groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-9-13(17)7-8-14(11)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPQCBJTTXXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)
![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)
![4-[(4-Methoxyphenyl)methylsulfamoyl]thiophene-2-carboxamide](/img/structure/B5565916.png)
![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)
![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)
![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)
![5-Amino-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B5565994.png)
